molecular formula C7H7NO2 B146086 Phenyl carbamate CAS No. 622-46-8

Phenyl carbamate

Cat. No. B146086
CAS RN: 622-46-8
M. Wt: 137.14 g/mol
InChI Key: BSCCSDNZEIHXOK-UHFFFAOYSA-N
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Description

Phenyl Carbamate Description

Phenyl carbamates are a class of organic compounds that have garnered interest due to their potential as prodrugs, particularly for protecting phenolic drugs against first-pass metabolism. These compounds are characterized by the presence of a carbamate group attached to a phenyl ring. The interest in phenyl carbamates spans various fields, including medicinal chemistry, where they are explored for their pharmacokinetic properties, and green chemistry, where they are synthesized using environmentally friendly methods .

Synthesis Analysis

The synthesis of phenyl carbamates can be achieved through different routes. One approach involves the use of amino acids to form phenyl carbamate esters, which are assessed as potential prodrugs . Another method utilizes methyl formate as a carbonylating agent to synthesize methyl N-phenyl carbamate from aniline, offering a greener alternative to traditional methods . Additionally, phenyl carbamates can be synthesized using a rhodium-promoted carbonylation process involving phenyl azide and carbon monoxide, which has been applied to create carbon-11 labeled compounds for imaging studies . Iron (II) bromide catalysis has also been employed for the oxidative cross-coupling of phenols with formamides to produce phenyl carbamates .

Molecular Structure Analysis

The molecular structure of phenyl carbamates has been studied using various techniques. For instance, the structure of 1-phenyl-1,2-dicarba-closo-dodecaborane was determined using electron diffraction, X-ray diffraction, and ab initio computations, revealing insights into the conformation of the phenyl ring with respect to the carborane cage .

Chemical Reactions Analysis

Phenyl carbamates undergo chemical reactions that are of interest in synthetic chemistry. For example, palladium-catalyzed ortho-arylation of O-phenylcarbamates with simple arenes has been achieved using sodium persulfate, demonstrating the potential of O-carbamates as directing groups for catalytic C-H bond activation . The synthesis of phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate has been used as a carbonyl source for the selective synthesis of carbamates and ureas under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl carbamates are influenced by their molecular structure and the nature of their substituents. Studies have shown that the stability of amino acid-derived carbamates is pH-dependent, with increased hydrolysis rates at physiological pH . The discovery of polymorphs of phenyl carbamate and the characterization of their phase transformations have provided further understanding of their physical properties . Additionally, the antibacterial activity of phenyl thiazolyl urea and carbamate derivatives against gram-positive bacteria, including MRSA, VRE, and PRSP, highlights the significance of the phenyl carbamate structure in medicinal applications .

Scientific Research Applications

Alzheimer's Disease Treatment

Phenyl carbamates have been explored in the context of Alzheimer's disease treatment. They function as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the disease's progression. The study by Lin et al. (2005) investigated the inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and compared them with acetylcholinesterase, cholesterol esterase, and lipase. They found that ortho substituents in phenyl carbamates significantly affect their inhibition potency, providing insights into designing more effective inhibitors for Alzheimer's treatment (Lin et al., 2005).

Prodrug Forms for Protecting Phenols

Phenyl carbamates have been evaluated as prodrug forms to protect phenolic drugs from first-pass metabolism. Hansen et al. (1992) studied various phenyl carbamate esters derived from amino acids and peptides, finding that these carbamates were stable in acidic solutions but hydrolyzed at physiological pH. This property suggests their potential use in drug delivery systems to enhance the bioavailability of phenolic drugs (Hansen et al., 1992).

Agricultural Applications

In agriculture, phenyl carbamates are used as herbicides and in other plant-related applications. Yemets et al. (2003) discussed the resistance of Nicotiana species to isopropyl‐N‐phenyl carbamate, a preemergence compound with anti-mitotic activity in plants. Their research on Nicotiana mutants with resistance to phenyl carbamates contributes to understanding the action mechanism of these compounds in plant cells (Yemets et al., 2003).

Insecticide Synergism

Phenyl carbamates also play a role in enhancing the effectiveness of insecticides. Barnes and Fellig (1969) found that phenyl 2-propynyl ethers significantly synergized the action of carbamate insecticides against the house fly, demonstrating the potential of phenyl carbamates in pest control strategies (Barnes & Fellig, 1969).

Environmental Monitoring

Phenyl carbamates are also important in environmental monitoring. Della Pelle et al. (2018) developed an electrochemical screening assay for detecting phenyl carbamates in grain samples, highlighting their importance in food safety and environmental monitoring (Della Pelle et al., 2018).

Safety And Hazards

Phenyl carbamate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Phenyl carbamate functionalized zinc oxide nanorods have been fabricated on a cellulose filter paper and employed as a novel and low-cost sorbent in a thin film microextraction (TFME) technique . This represents a promising direction for the future use of phenyl carbamate.

Relevant Papers Several papers have been published on phenyl carbamate. For instance, a paper titled “Phenyl carbamate functionalized zinc oxide nanorods for paper-based thin film microextraction” discusses the use of phenyl carbamate in thin film microextraction . Another paper titled “Carbamate synthesis by carbamoylation” discusses the synthesis of carbamates, including phenyl carbamate .

properties

IUPAC Name

phenyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCCSDNZEIHXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211237
Record name Phenyl carbamate
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Phenyl carbamate

CAS RN

622-46-8
Record name Phenyl carbamate
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Record name Phenyl carbamate
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Record name Phenyl carbamate
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Record name Phenyl carbamate
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Record name Phenyl carbamate
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Record name PHENYL CARBAMATE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 1-[4-(4-amino-thiazol-2-yl)-piperidin-1-yl]-2-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-ethanone (80 mg, 0.21 mmol) in dichloromethane (5 mL) is added diisopropylethylamine (0.053 mL, 0.25 mmol), and subsequently phenylchloroformate (0.033 mL, 0.21 mmol) at 0° C. After stirring overnight at RT, solvents are evaporated under reduced pressure and the residue is purified by column chromatography on silica gel (ethyl acetate/heptane 7:3) to give 2-{1-[2-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-acetyl]-piperidin-4-yl}-thiazol-4-yl)-carbamic acid phenyl ester (Compound No. I.g.023, 71 mg, 67%). 1H-NMR (400 MHz, CDCl3): δ=1.57-1.78 (m, 2H), 2.08-2.19 (m, 2H), 2.22 (s, 3H), 2.75-2.81 (m, 1H), 3.05-3.20 (m, 2H), 3.95-3.99 (m, 1H), 4.44-4.52 (m, 1H), 4.83-4.98 (2d, 2H, diastereotopic protons), 6.25 (s, 1H), 7.05-7.20 (m, 3H), 7.29-7.38 (m, 2H), 7.95 (br, 1H). MS: m/z=494 (M+1).
Name
1-[4-(4-amino-thiazol-2-yl)-piperidin-1-yl]-2-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-ethanone
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80 mg
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0.053 mL
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0.033 mL
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5 mL
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Synthesis routes and methods IV

Procedure details

A cold (3° C. to 5° C.) solution of the product of example 15 (30 mg, 0.14 mmol) and pyridine (0.014 ml, 0.17 mmol) in THF (0.7 ml) was treated with phenyl chloroformate (0.018 ml, 0.145 mmol). After stirring at RT for 2 h, the reaction was partitioned in ethyl acetate and buffer (pH 7.2). The organic layer was dried (brine, Na2SO4) and concentrated to give 43 mg of phenyl carbamate.
Name
product
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30 mg
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0.014 mL
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0.018 mL
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0.7 mL
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Synthesis routes and methods V

Procedure details

A solution of 3-[3-(4-fluoro-phenoxy)-azetidin-1-yl]-propylamine (0.05 g, 0.223 mmol), phenylchloroformate (0.056 ml, 0.446 mmol) and dimethylaminopyridine (0.027 g, 0.223 mmol) in dichloromethane (4 ml) is stirred at ambient temperature for 24 hours. The reaction mixture is evaporated and the crude product purified by flash silica chromatography (elution 5:95 methanol/dichloromethane) to afford 3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propyl)-carbamic acid phenyl ester. [MH]+ 344.9.
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0.05 g
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0.056 mL
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0.027 g
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4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,530
Citations
MJ Smith, G Bucher - Environment international, 2012 - Elsevier
Chlorpropham (CIPC) was introduced in 1951 and is a primary N-phenyl carbamate belonging to a group of pesticides known as carbamates which are estimated to account for 11% of …
Number of citations: 45 www.sciencedirect.com
Xiao, K Ngu, C Chao, DV Patel - The Journal of Organic …, 1997 - ACS Publications
… phenyl carbamate dipeptide intermediate is decribed. Reaction of phenyl carbamate 6 with … first example of SPS of ureas or hydantoins from common phenyl carbamate intermediates. …
Number of citations: 106 pubs.acs.org
RA Coss, RA Bloodgood, DL Brower… - Experimental cell …, 1975 - Elsevier
… -phenyl carbamate (IPC) to microtubular protein isolated from chick brains, and the effect of isopropyl N-phenyl carbamate … Isopropyl N-phenyl carbamate (IPC) recently has been shown …
Number of citations: 54 www.sciencedirect.com
J Gao, H Li, Y Zhang, Y Zhang - Green Chemistry, 2007 - pubs.rsc.org
… of methyl N-phenyl carbamate from dimethyl carbonate and N… of methyl N-phenyl carbamate under atmospheric pressure. The … of methyl N-phenyl carbamate were also investigated. A …
Number of citations: 59 pubs.rsc.org
ZH Fu, Y Ono - Journal of molecular catalysis, 1994 - Elsevier
Methyl N-phenyl carbamate (MPC) is synthesized from aniline and dimethyl carbonate using Pb compounds as catalysts. Using Pb(OAc) 2 ·Pb(OH) 2 as a catalyst, 97% of aniline …
Number of citations: 123 www.sciencedirect.com
M Gooyit, W Song, KV Mahasenan… - Journal of medicinal …, 2013 - ACS Publications
… -phenyl carbamate, urea, and N-phenyl carbamate derivatives of 1. The O-phenyl carbamate and … The ethyl O-phenyl carbamate 5b was metabolized to the potent gelatinase inhibitor 2, …
Number of citations: 36 pubs.acs.org
J Beheshtian, H Soleymanabadi, AA Peyghan… - Applied surface …, 2013 - Elsevier
By using density functional theory calculations, we investigated the chemical functionalization of a BN nanosheet with different organo-azo derivatives including PCX, (PC=phenyl …
Number of citations: 138 www.sciencedirect.com
S Wishkerman, J Bernstein - Chemistry–A European Journal, 2008 - Wiley Online Library
… Crystallization experiments with phenyl carbamate as a hydrogen-bond donor with crown … of phenyl carbamate. In this contribution, we characterize the phenyl carbamate polymorphs by …
F Li, W Li, J Li, W Xue, Y Wang, X Zhao - Applied Catalysis A: General, 2014 - Elsevier
Zn(OAc) 2 was found to give excellent catalytic performance for methyl N-phenyl carbamate (MPC) synthesis from aniline and dimethyl carbonate (DMC). However, after being used for …
Number of citations: 19 www.sciencedirect.com
J Wang, Q Li, W Dong, M Kang, X Wang… - Applied Catalysis A …, 2004 - Elsevier
Methyl N-phenyl carbamate (MPC) was synthesized via a new non-phosgene route by reaction of phenylurea with methanol. The effects of catalysts, reaction temperature, reaction time …
Number of citations: 48 www.sciencedirect.com

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